![molecular formula C20H14N4OS B2958606 (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone CAS No. 873856-72-5](/img/structure/B2958606.png)
(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone
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Overview
Description
(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone, also known as BPIIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. BPIIM is a heterocyclic compound that contains a pyrazine ring, an indole ring, and a benzothiazole ring.
Scientific Research Applications
Optoelectronics
Excited State Intramolecular Proton Transfer (ESIPT): Studies on similar molecules have revealed that solvent effects can inhibit the ESIPT reaction, which is crucial for developing new products in optoelectronics. This suggests that our compound could be explored for its ESIPT properties in optoelectronic applications .
Anti-tubercular Agents
Synthesis of Anti-tubercular Compounds: Benzothiazole-based compounds have been synthesized and evaluated for their anti-tubercular activity. The inhibitory concentrations of these new molecules were compared with standard drugs, suggesting that our compound could be investigated for its potential as an anti-tubercular agent .
Antifungal Agents
Antifungal Activity: Thiazole derivatives have been synthesized and screened for antifungal activity. Given the structural similarity, our compound might also possess antifungal properties and could be evaluated further in this field .
Future Directions
: Rakhi Yadav et al., “Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds,” RSC Advances, 2023, 13, 21890-21925. Link : “Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]thiazole derivatives as potential antitubercular agents,” RSC Advances, 2022, 12, 256-266. Link : “Synthesis and biological evaluation of new benzo[d][1,2,3]triazol-1-yl derivatives as potential antitubercular agents,” Research on Chemical Intermediates, 2020, 46, 4317-4331. Link : "Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2- (3-(Trif
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl]-(2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4OS/c25-20(24-12-9-13-5-1-3-7-15(13)24)18-17(21-10-11-22-18)19-23-14-6-2-4-8-16(14)26-19/h1-8,10-11H,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMRACLMALEBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NC=CN=C3C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone |
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